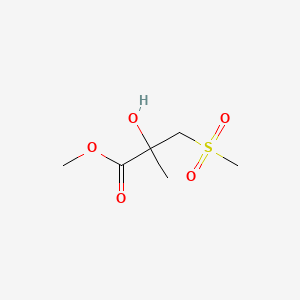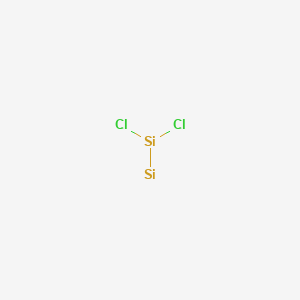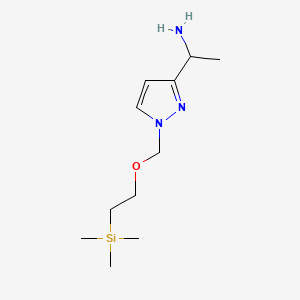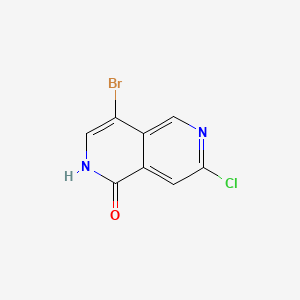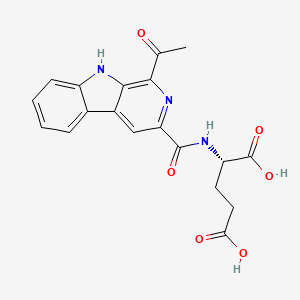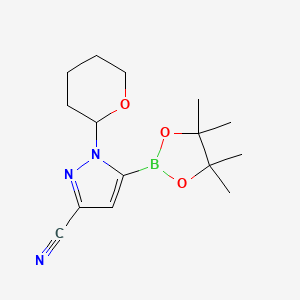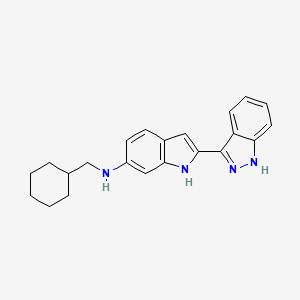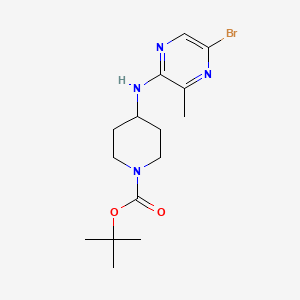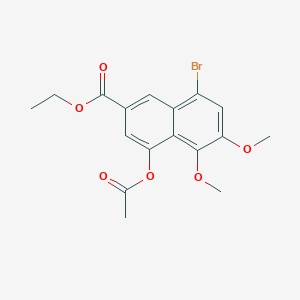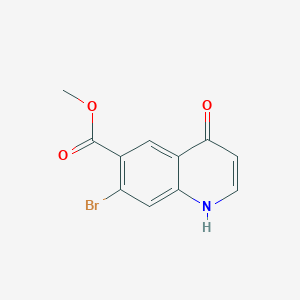
Methyl 7-bromo-1,4-dihydro-4-oxo-6-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-bromo-1,4-dihydro-4-oxo-6-quinolinecarboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a bromine atom at the 7th position, a carbonyl group at the 4th position, and a methyl ester group at the 6th position of the quinoline ring. Its distinct structure makes it a valuable subject of study in organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-1,4-dihydro-4-oxo-6-quinolinecarboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the reaction of 7-bromo-4-hydroxyquinoline with methyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Methyl 7-bromo-1,4-dihydro-4-oxo-6-quinolinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane
Major Products Formed
Substitution: Formation of 7-substituted quinoline derivatives.
Reduction: Formation of 4-hydroxyquinoline derivatives.
Oxidation: Formation of quinoline N-oxides
科学研究应用
Methyl 7-bromo-1,4-dihydro-4-oxo-6-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Methyl 7-bromo-1,4-dihydro-4-oxo-6-quinolinecarboxylate involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Ethyl 1-((6-bromo-1,3-benzodioxol-5-yl)methyl)-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
Uniqueness
Methyl 7-bromo-1,4-dihydro-4-oxo-6-quinolinecarboxylate is unique due to the presence of the bromine atom at the 7th position, which imparts distinct reactivity and biological activity compared to its analogs. The combination of the bromine atom and the carbonyl group at the 4th position enhances its potential as a versatile intermediate in organic synthesis and drug development .
属性
分子式 |
C11H8BrNO3 |
|---|---|
分子量 |
282.09 g/mol |
IUPAC 名称 |
methyl 7-bromo-4-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)6-4-7-9(5-8(6)12)13-3-2-10(7)14/h2-5H,1H3,(H,13,14) |
InChI 键 |
RJAMSTJDVSMJBT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C2C(=C1)C(=O)C=CN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


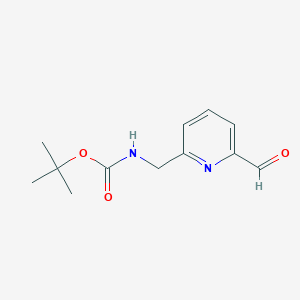
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
